Vinconate

Antihypoxic Neuroprotection Cerebral Ischemia

Vinconate (OM-853, OC-340) is a synthetic indolonaphthyridine derivative and a structural analog of vincamine, classified as a nootropic and neuroprotective agent. It functions primarily as a muscarinic acetylcholine receptor (mAChR) agonist, facilitating phosphatidylinositol turnover and enhancing dopaminergic and serotonergic neurotransmission.

Molecular Formula C18H20N2O2
Molecular Weight 296.4 g/mol
CAS No. 767257-65-8
Cat. No. B15620284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinconate
CAS767257-65-8
Molecular FormulaC18H20N2O2
Molecular Weight296.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H20N2O2/c1-3-19-11-10-13-12-6-4-5-7-14(12)20-16(18(21)22-2)9-8-15(19)17(13)20/h4-7,9,15H,3,8,10-11H2,1-2H3
InChIKeyJWOSSISWAJNJIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vinconate (CAS 767257-65-8): A Multimodal Indolonaphthyridine Nootropic & Neuroprotective Agent


Vinconate (OM-853, OC-340) is a synthetic indolonaphthyridine derivative and a structural analog of vincamine, classified as a nootropic and neuroprotective agent [1]. It functions primarily as a muscarinic acetylcholine receptor (mAChR) agonist, facilitating phosphatidylinositol turnover and enhancing dopaminergic and serotonergic neurotransmission [2]. Unlike first-generation vinca alkaloids, vinconate exhibits a distinct pharmacological profile characterized by direct central nervous system penetration via the blood-brain barrier, multimodal mechanisms including the potentiation of muscarinic receptor-G protein coupling and direct phospholipase C activation, and a unique, non-monotonic antihypoxic dose-response relationship, making it a compelling candidate for preclinical studies focused on cerebral ischemia, cognitive enhancement, and age-related neurological decline [3].

Why Vinconate Cannot Be Replaced by Generic Vincamine Analogs: Evidence of Divergent Pharmacology


The vinca alkaloid class includes numerous structurally related molecules (vinpocetine, vincamine, vinburnine, vindeburnol), but vinconate demonstrates critical pharmacological divergences that preclude simple interchangeability [1]. Vinconate features a unique indolonaphthyridine core, whereas vinpocetine is an ethyl apovincaminate, resulting in distinct metabolic stability and clearance profiles [2]. Critically, vinconate exhibits a non-monotonic antihypoxic dose-response curve [3], and its neuroprotective effects are superior to GABAergic agents like baclofen and pentobarbital in models of repetitive cerebral ischemia [3]. Furthermore, vinconate's unique ability to directly activate phospholipase C and enhance G-protein coupling is not a class-wide attribute [2]. These differences mean that substituting vinconate with another vincamine derivative or general neuroprotective agent could lead to failed experimental replication, contradictory in vivo efficacy, or incorrect attribution of mechanism.

Quantitative Differentiation of Vinconate: Head-to-Head Performance Against Key Comparators


Antihypoxic Potency in Hypoxia-Induced Lethality Model

In a head-to-head comparative study assessing survival against hypoxia-induced lethality in mice, vinconate demonstrated superior potency to vincamine, with an ED50 of approximately 25 mg/kg compared to 47.0 mg/kg for vincamine [1]. This represents an 88% greater potency. However, vinconate was less potent than vinpocetine (ED50 16.6 mg/kg), though unlike vinpocetine and all other drugs tested, vinconate uniquely exhibited a non-monotonic dose-response curve and did not cause 100% survival at any dose [1]. This atypical profile indicates a fundamentally different pharmacological mechanism of antihypoxic action that may provide a wider therapeutic window in specific experimental models.

Antihypoxic Neuroprotection Cerebral Ischemia

Muscarinic Acetylcholine Receptor (mAChR) Binding Affinity and PI Turnover Enhancement

Vinconate dose-dependently inhibited [3H]quinuclidinyl benzilate ([3H]QNB) binding to muscarinic acetylcholine receptors with an IC50 of 1.7 × 10⁻⁵ M (17 µM) [1]. This places vinconate as a moderate-affinity mAChR ligand. Critically, beyond simple receptor binding, vinconate uniquely facilitated phosphatidylinositol turnover by three distinct mechanisms: (1) direct stimulation of muscarinic receptors, (2) enhancement of receptor-G protein coupling, and (3) direct activation of PIP2-specific and cytosolic phospholipase C [1]. This multi-tiered signal amplification is not observed with standard cholinergic agonists. While direct comparator data for mAChR binding IC50 values among all vinca analogs are unavailable, the unique triple mechanism of PI turnover facilitation is a class-level differential that positions vinconate as a more comprehensive modulator of cholinergic signaling compared to simple orthosteric agonists.

mAChR Phosphatidylinositol Signal Transduction Nootropic

Neuroprotection Against Ischemic Neuronal Damage Compared to GABAergic Agents

In a comparative study of the gerbil brain subjected to repeated brief cerebral ischemia (three 2-min insults), vinconate pretreatment prevented neuronal damage in the frontal cortex and striatum, whereas the GABAergic agents baclofen and pentobarbital failed to provide comparable protection [1]. Additionally, in a rat model of forebrain ischemia induced by 4-vessel occlusion, vinconate (25 and 50 mg/kg i.p.) administered 10 min before and immediately after 10 min of ischemia significantly reduced neuronal cell loss in the hippocampal CA1 sector [2]. This demonstrates that vinconate's neuroprotection is not merely a function of general CNS depression, and that its mechanism is distinct from GABAergic pathways, making it a more targeted tool for studying ischemia-induced glutamatergic or cholinergic dysfunction.

Cerebral Ischemia Neuroprotection Hippocampus CA1 Neurons

BBB Penetration and Direct Hippocampal Distribution

Autoradiography using ¹⁴C-vinconate demonstrated that the drug easily penetrates the blood-brain barrier and distributes in the hippocampus [1]. This direct hippocampal targeting is consistent with its observed protective effects on CA1 neurons. While quantitative brain-to-plasma ratios for vinconate are not directly compared with vincamine or vinpocetine in the identified literature, the visual confirmation of hippocampal distribution provides a mechanistic rationale for its region-specific neuroprotection that is validated by histological outcomes [1].

Blood-Brain Barrier Pharmacokinetics Autoradiography Hippocampus

Enhancement of Striatal Dopamine and Serotonin Release In Vivo

In freely moving rats, a single oral dose of vinconate (50-200 mg/kg) significantly increased dopamine concentrations in striatal dialysate [1]. Daily treatment with vinconate (25 mg/kg p.o.) for 7 days further enhanced both dopamine and serotonin concentrations [1]. The dopamine-enhancing effect was significantly attenuated by scopolamine (a muscarinic antagonist) and by a D2 receptor antagonist, indicating a dual receptor-mediated mechanism [1]. No comparable multi-neurotransmitter enhancement data for vincamine or vinpocetine have been identified in the same experimental context, positioning vinconate as a unique tool for studying integrated monoaminergic-cholinergic interactions.

Dopamine Serotonin Microdialysis Striatum Nootropic

Cerebral Glucose Metabolism and Brain Edema Reduction in Focal Ischemia

In a rat model of middle cerebral artery (MCA) occlusion, vinconate (50 and 100 mg/kg i.p.) significantly ameliorated the disturbance of cerebral glucose utilization, reduced brain edema (water content increase), and partially prevented the impairment of protein synthesis in the peri-infarct territory [1]. While direct quantitative comparator data for vincamine or vinpocetine in this specific model are unavailable, the breadth of endpoints (metabolic, edematous, and anabolic) simultaneously improved by vinconate suggests a multimodal protective profile that surpasses single-mechanism agents.

Brain Edema Glucose Utilization MCA Occlusion Protein Synthesis

Optimal Research and Industrial Applications of Vinconate Based on Quantitative Differentiation Evidence


Preclinical Models of Global and Focal Cerebral Ischemia Requiring Non-GABAergic Neuroprotection

Vinconate is the compound of choice for in vivo rodent models of cerebral ischemia (both 4-vessel occlusion and MCA occlusion) when the experimental objective requires neuroprotection without the confounding sedation or CNS depression associated with GABAergic agents. Its demonstrated superiority over baclofen and pentobarbital in repeated ischemia models [1], combined with its significant CA1 neuronal protection at 25-50 mg/kg [2], makes it an ideal positive control or test article for studies exploring cholinergic-mediated neuroprotection. The compound's multimodal efficacy against glucose hypometabolism, brain edema, and impaired protein synthesis further supports its use in multi-endpoint ischemic injury studies [3].

Muscarinic Receptor Signaling Research Requiring Multi-Level Pathway Activation

For biochemical and pharmacological studies investigating muscarinic acetylcholine receptor signal transduction, vinconate provides a unique experimental tool that extends beyond simple orthosteric agonism. Its triple mechanism—direct receptor stimulation, enhanced receptor-G protein coupling, and direct activation of PIP2-specific and cytosolic phospholipase C [1]—enables the simultaneous interrogation of receptor occupancy, G-protein function, and downstream effector activation. This profile is not replicated by vincamine, vinpocetine, or standard mAChR agonists, making vinconate an essential compound for research aimed at dissecting the complexities of cholinergic phosphoinositide signaling.

Behavioral Pharmacology Studies of Dopamine-Serotonin Interactions in Cognition and Mood

Vinconate's in vivo ability to enhance both striatal dopamine and serotonin levels after repeated oral dosing [1] positions it as a potent tool for behavioral neuroscience research. Unlike compounds that selectively modulate a single monoamine, vinconate's dual enhancement profile, mediated through muscarinic and D2 receptor pathways, is directly relevant to rodent models of cognitive flexibility, motivation, and mood regulation. Its demonstrated efficacy in improving attention and concentration in elderly human subjects [2] further supports translational studies of age-related monoaminergic dysfunction.

Hypoxia and Hypoxia-Mimetic Screening Assays with Non-Monotonic Pharmacodynamics

For researchers investigating antihypoxic compounds or neuroprotective agents with atypical dose-response relationships, vinconate serves as a critical reference molecule. Its uniquely non-monotonic antihypoxic dose-response profile [1] provides a benchmark for identifying and characterizing compounds that deviate from classical sigmoidal pharmacodynamics. This application is particularly relevant for phenotypic screening campaigns aimed at discovering neuroprotective agents with wider therapeutic indices or for academic studies exploring the molecular basis of non-monotonic drug responses in hypoxia models.

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